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Compound Name: Ulevostinag (isomer 2)

Cat. No.: B15136830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information pertains to Ulevostinag (MK-1454). Specific data isolating

"isomer 2" of Ulevostinag is not publicly available. It is presumed that the validation studies for

MK-1454 are representative of its active isomers.

Introduction
Ulevostinag (MK-1454) is a potent and selective synthetic cyclic dinucleotide (CDN) agonist of

the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] STING is a critical component of

the innate immune system, functioning as a sensor of cytosolic DNA. Activation of the STING

pathway initiates a robust anti-tumor immune response, making it a promising target for cancer

immunotherapy. This technical guide provides a comprehensive overview of the target

validation studies for Ulevostinag, including its mechanism of action, key experimental data,

and detailed protocols for relevant assays.

Target: Stimulator of Interferon Genes (STING)
The primary molecular target of Ulevostinag is the STING protein, a transmembrane protein

localized to the endoplasmic reticulum. Upon binding of a CDN ligand like Ulevostinag, STING

undergoes a conformational change, leading to its activation and translocation from the ER to

the Golgi apparatus. This initiates a downstream signaling cascade culminating in the

production of type I interferons (IFNs) and other pro-inflammatory cytokines.
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Mechanism of Action
Ulevostinag mimics the action of the natural STING ligand, cyclic GMP-AMP (cGAMP). Its

binding to STING triggers the recruitment and activation of TANK-binding kinase 1 (TBK1),

which in turn phosphorylates both STING and the transcription factor interferon regulatory

factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives

the transcription of genes encoding type I IFNs (e.g., IFN-β). Simultaneously, STING activation

can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-

inflammatory cytokines such as TNF-α and IL-6. This cascade of events leads to the

recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer

(NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately fostering a potent anti-tumor immune

response.

Signaling Pathway Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

Ulevostinag
(MK-1454)

STING
(on ER)

Binds and Activates

TBK1

Recruits and Activates

NF-κB

Activates

IRF3

Phosphorylates

p-IRF3
(Dimer)

Dimerizes

Type I IFN Genes

Induces Transcription

Pro-inflammatory
Cytokine Genes

Induces Transcription

Click to download full resolution via product page

Caption: Ulevostinag-mediated STING signaling pathway.
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Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of

Ulevostinag (MK-1454).

Table 1: In Vitro Activity of Ulevostinag (MK-1454)

Assay Cell Line Parameter Value Reference

STING Binding

Affinity

Recombinant

Human STING
Kd ~0.3 nM [5]

IFN-β Reporter

Assay
THP-1 EC50 Sub-micromolar [4]

IFN-β Secretion Human PBMCs -
Dose-dependent

increase
[5]

Table 2: In Vivo Efficacy of Ulevostinag (MK-1454) in Syngeneic Mouse Models

Tumor Model Treatment
Dosage and
Schedule

Outcome Reference

MC38 Colon

Carcinoma
Ulevostinag

4 µg,

intratumorally on

days 0, 3, and 7

Complete tumor

regression
[1]

MC38 Colon

Carcinoma

Ulevostinag +

anti-PD-1

4 µg Ulevostinag

(days 0, 3, 7) +

anti-PD-1

Enhanced

efficacy over

monotherapy

[1]

B16F10

Melanoma

Ulevostinag +

anti-PD-1

4 µg Ulevostinag

(days 0, 3, 7) +

anti-PD-1

Complete tumor

regression
[1]

MC38 Colon

Carcinoma
Ulevostinag

5 µg or 20 µg,

intratumorally

Inhibition of

treated and distal

tumors

[1]
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Table 3: Clinical Trial Data for Ulevostinag (MK-1454)

Trial
Identifier

Phase Population Treatment
Key
Findings

Reference

NCT0301017

6
I

Advanced

solid tumors

or

lymphomas

Ulevostinag ±

Pembrolizum

ab

Manageable

toxicity,

evidence of

STING

activation.

Recommend

ed Phase 2

dose: 540 µg.

[6]

NCT0422086

6
II

Head and

Neck

Squamous

Cell

Carcinoma

Ulevostinag +

Pembrolizum

ab vs.

Pembrolizum

ab alone

Combination

showed

greater

antitumor

activity.

[6]

Experimental Protocols
STING Binding Affinity Assay (Surface Plasmon
Resonance)
This protocol provides a general framework for assessing the binding affinity of Ulevostinag to

the STING protein using Surface Plasmon Resonance (SPR).

Objective: To determine the equilibrium dissociation constant (Kd) of Ulevostinag for the STING

protein.

Materials:

Biacore instrument (e.g., Biacore T200)

CM5 sensor chip

Recombinant human STING protein (extracellular domain)
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Ulevostinag (isomer 2)

Amine coupling kit (EDC, NHS, ethanolamine)

Running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Methodology:

Sensor Chip Preparation:

Equilibrate the CM5 sensor chip with running buffer.

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and

NHS.

Immobilize the recombinant STING protein to the activated surface by injecting the protein

solution. The amount of immobilized protein should be optimized to achieve a suitable

response level.

Deactivate any remaining active esters by injecting ethanolamine.

A reference flow cell should be prepared similarly but without the STING protein to

subtract non-specific binding.

Binding Analysis:

Prepare a series of dilutions of Ulevostinag in running buffer.

Inject the Ulevostinag solutions over the STING-immobilized and reference flow cells at a

constant flow rate.

Monitor the association and dissociation phases in real-time by measuring the change in

the SPR signal (response units, RU).

After each injection, regenerate the sensor surface by injecting the regeneration solution

to remove the bound analyte.
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Data Analysis:

Subtract the reference flow cell data from the active flow cell data to correct for non-

specific binding.

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to

determine the association rate constant (ka), dissociation rate constant (kd), and the

equilibrium dissociation constant (Kd = kd/ka).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

